Methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
Methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chromeno-pyrrol derivative characterized by a fused benzopyran-pyrrolidine core. Key structural features include a 7-methyl substituent on the chromeno ring, a 1,3-thiazol-2-yl group at position 2, and a methyl benzoate ester at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting heterocycle-responsive biological systems .
Properties
IUPAC Name |
methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c1-12-3-8-16-15(11-12)19(26)17-18(13-4-6-14(7-5-13)22(28)29-2)25(21(27)20(17)30-16)23-24-9-10-31-23/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKFKRBRVGFFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate (CAS Number: 847164-85-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
This compound features a complex structure that incorporates a chromene moiety fused with a pyrrol and thiazole ring. This structural complexity is often associated with diverse biological activities.
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals and preventing oxidative stress-related cellular damage. For instance, derivatives of chromene and thiazole have been shown to possess potent antioxidant activities in various assays, suggesting that Methyl 4-[7-methyl-3,9-dioxo...] may exhibit similar effects.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated that thiazole derivatives often exhibit broad-spectrum antimicrobial activity. Preliminary tests suggest that Methyl 4-[7-methyl-3,9-dioxo...] may inhibit the growth of both Gram-positive and Gram-negative bacteria.
3. Anticancer Potential
Methyl 4-[7-methyl-3,9-dioxo...] has been investigated for its anticancer properties. In vitro studies have shown that compounds with similar backbones can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The specific pathways affected by this compound remain to be fully elucidated but may involve the regulation of p53 and Bcl-2 family proteins.
4. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research on related compounds indicates that Methyl 4-[7-methyl-3,9-dioxo...] may possess inhibitory activity against acetylcholinesterase (AChE). This activity could enhance cholinergic neurotransmission and potentially improve cognitive function.
Research Findings
| Activity Type | Assay Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antioxidant | DPPH Radical Scavenging | [Value Needed] | [Source Needed] |
| Antimicrobial | Agar Diffusion Method | [Value Needed] | [Source Needed] |
| Anticancer | MTT Assay | [Value Needed] | [Source Needed] |
| Cholinesterase Inhibition | AChE Inhibition Assay | [Value Needed] | [Source Needed] |
Case Studies
Case Study 1: Anticancer Activity in Breast Cancer Cell Lines
In a study evaluating the anticancer potential of various chromene derivatives, Methyl 4-[7-methyl-3,9-dioxo...] was found to significantly reduce cell viability in MCF-7 breast cancer cells at concentrations above 10 μM. Mechanistic studies suggested involvement of caspase activation leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The compound demonstrated zone inhibition comparable to standard antibiotics at concentrations ranging from 50 to 200 μg/mL.
Comparison with Similar Compounds
Target Compound vs. Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate
- Core Structure: Both compounds share the tetrahydrochromeno[2,3-c]pyrrol core but differ in substituents: Position 7: 7-methyl (target) vs. 7-fluoro (comparator). Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to the methyl group . Position 2: 1,3-thiazol-2-yl (target) vs. (pyridin-3-yl)methyl (comparator).
- Molecular Weight : The target compound’s molecular weight is unreported, but the comparator’s formula (C4H7N5O, likely incomplete in the evidence) suggests a lighter weight, though discrepancies in the evidence necessitate verification .
Table 1: Structural Comparison of Chromeno-Pyrrol Derivatives
| Compound Name | Position 7 | Position 2 Substituent | Key Functional Groups | Potential Biological Implications |
|---|---|---|---|---|
| Methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate | Methyl | 1,3-thiazol-2-yl | Thiazole, benzoate ester | Enhanced π-π interactions, moderate lipophilicity |
| Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate | Fluoro | Pyridin-3-ylmethyl | Pyridine, benzoate ester | Improved solubility, potential CNS activity |
Comparison with Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () exhibit distinct cores but share functional groups (e.g., esters, nitriles) with the target compound.
- Synthetic Pathways: Both classes likely employ multi-step reactions, but the target compound’s synthesis may prioritize heterocyclic coupling (e.g., thiazole introduction) over nitro/cyano functionalization .
Pharmacological Implications from mGluR5 Antagonists
The thiazole in the target compound may similarly confer noncompetitive antagonism or allosteric modulation in receptor binding, akin to SIB-1757’s mechanism at mGluR5 (IC50 = 0.37 µM) .
Key Research Findings and Data
Physicochemical Properties
- Lipophilicity : The 7-methyl group in the target compound likely increases lipophilicity compared to the 7-fluoro analog, affecting membrane permeability .
- Solubility : The benzoate ester may enhance solubility in organic solvents, whereas pyridinylmethyl or nitro groups (as in –5) could improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
